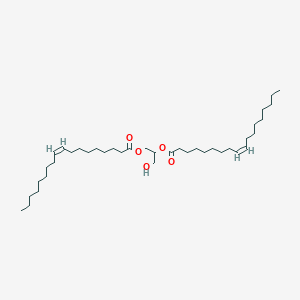

1,2-Dioleoyl-rac-glycerol

Descripción general

Descripción

1,2-Dioleoil-rac-glicerol es un compuesto de diacilglicerol que contiene ácido oleico en las posiciones sn-1 y sn-2. Es una molécula significativa en la bioquímica de los lípidos y es conocida por su papel en la activación de las formas de la proteína quinasa C y por servir como sustrato para las quinasas de diacilglicerol y las quinasas de lípidos multisustrato .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El 1,2-Dioleoil-rac-glicerol puede sintetizarse mediante la esterificación del glicerol con ácido oleico. La reacción suele implicar el uso de catalizadores como el ácido sulfúrico o el ácido p-toluensulfónico en condiciones de reflujo. El producto se purifica entonces mediante técnicas como la cromatografía en columna .

Métodos de Producción Industrial: En entornos industriales, la producción de 1,2-Dioleoil-rac-glicerol suele implicar procesos enzimáticos. Las aciltransferasas de diacilglicerol de plantas como Vernonia y Stokesia se utilizan para catalizar la esterificación del glicerol con ácido oleico, mejorando la eficiencia y el rendimiento del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones: El 1,2-Dioleoil-rac-glicerol experimenta diversas reacciones químicas, entre ellas:

Oxidación: Puede oxidarse para formar los correspondientes epóxidos o productos hidroxilados.

Reducción: Las reacciones de reducción pueden convertirlo en monoacilgliceroles o ácidos grasos libres.

Sustitución: Puede participar en reacciones de sustitución en las que los grupos éster son reemplazados por otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Se utilizan comúnmente reactivos como el permanganato de potasio o el tetróxido de osmio.

Reducción: Se emplean catalizadores como el paladio sobre carbono (Pd/C) o el hidruro de litio y aluminio (LiAlH4).

Sustitución: Se pueden utilizar nucleófilos como aminas o alcoholes en condiciones básicas.

Productos Principales:

Oxidación: Epóxidos, derivados hidroxilados.

Reducción: Monoacilgliceroles, ácidos grasos libres.

Sustitución: Derivados de éster con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

Cell Signaling and Biochemistry

1,2-Dioleoyl-rac-glycerol serves as a significant model compound in lipid biochemistry and membrane dynamics. It is integral in studying the activation of protein kinase C, which is pivotal for regulating numerous cellular processes such as growth, differentiation, and apoptosis. The compound binds to the C1 domain of PKC, leading to its activation and subsequent downstream signaling effects .

Pharmacological Studies

Research has highlighted the potential of this compound in drug delivery systems. Its properties allow it to be incorporated into lipid-based formulations, enhancing the bioavailability of therapeutic agents. Studies indicate that it can improve the efficacy of drugs by facilitating their transport across cellular membranes .

Lipid Metabolism Research

This compound is utilized in studies focusing on lipid metabolism and the synthesis of bio-oils. Its interaction with diacylglycerol acyltransferases (DGATs) from various plant sources has been explored to optimize the production of industrially important oils . This application is particularly relevant in developing sustainable biofuels.

Membrane Dynamics

The compound is extensively used to investigate membrane properties and dynamics due to its ability to mimic natural membrane lipids. Research involving this compound has provided insights into membrane fluidity and phase behavior, which are crucial for understanding cellular functions .

Case Study 1: Activation of Protein Kinase C

A study demonstrated that this compound effectively activates PKC in various cell types, leading to enhanced cell proliferation and differentiation. The research utilized quantitative assays to measure PKC activity following treatment with different concentrations of DAG, revealing a dose-dependent response .

Case Study 2: Lipid-Based Drug Delivery

In a pharmacological study, researchers formulated a liposomal drug delivery system incorporating this compound. The findings indicated improved encapsulation efficiency and stability of the drug within the liposomes, leading to enhanced therapeutic outcomes in vivo compared to conventional delivery methods .

Mecanismo De Acción

El 1,2-Dioleoil-rac-glicerol ejerce sus efectos principalmente a través de la activación de la proteína quinasa C. Se une al dominio C1 de la proteína quinasa C, lo que lleva a su activación. Esta activación desencadena una cascada de vías de señalización descendentes implicadas en diversos procesos celulares como la proliferación, la diferenciación y la apoptosis .

Compuestos Similares:

1,3-Dioleoilglicerol: Otro diacilglicerol con ácido oleico en las posiciones sn-1 y sn-3.

1,2-Dilinoleoilglicerol: Contiene ácido linoleico en lugar de ácido oleico.

1,2-Dipalmitoilglicerol: Contiene ácido palmítico en lugar de ácido oleico

Singularidad: El 1,2-Dioleoil-rac-glicerol es único debido a su afinidad de unión específica al dominio C1 de la proteína quinasa C, lo que lo convierte en un potente activador de esta enzima. Su configuración estructural también le permite servir como sustrato versátil para diversas quinasas de lípidos, diferenciándolo de otros diacilgliceroles .

Comparación Con Compuestos Similares

1,3-Dioleoylglycerol: Another diacylglycerol with oleic acid at the sn-1 and sn-3 positions.

1,2-Dilinoleoylglycerol: Contains linoleic acid instead of oleic acid.

1,2-Dipalmitoylglycerol: Contains palmitic acid instead of oleic acid

Uniqueness: 1,2-Dioleoyl-rac-glycerol is unique due to its specific binding affinity to the C1 domain of protein kinase C, making it a potent activator of this enzyme. Its structural configuration also allows it to serve as a versatile substrate for various lipid kinases, distinguishing it from other diacylglycerols .

Actividad Biológica

1,2-Dioleoyl-rac-glycerol (DOG) is a glycerolipid that has garnered attention due to its diverse biological activities and potential applications in pharmacology and biochemistry. This article explores the biological activity of DOG, including its biochemical properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₃₉H₇₂O₅

- Molecular Weight : 620.986 g/mol

- Density : 0.9 ± 0.1 g/cm³

- Boiling Point : 670.8 ± 35.0 °C at 760 mmHg

- Flash Point : 186.3 ± 19.4 °C

These properties indicate that DOG is a stable compound under standard laboratory conditions, making it suitable for various experimental applications .

DOG acts primarily as a substrate for diacylglycerol acyltransferases (DGATs), which are crucial enzymes in lipid metabolism. It is involved in the synthesis of triacylglycerols and phospholipids, influencing cellular signaling pathways and energy storage mechanisms. The biological activity of DOG can be attributed to its role in:

- Endocannabinoid Signaling : DOG can modulate the levels of endocannabinoids such as 2-arachidonoylglycerol (2-AG), which are involved in various physiological processes including pain sensation, appetite regulation, and inflammation .

- Lipid Metabolism : As a diacylglycerol, DOG serves as a precursor for the synthesis of more complex lipids, thereby playing a significant role in cellular membrane dynamics and energy homeostasis .

1. Anti-inflammatory Effects

Studies have demonstrated that DOG exhibits anti-inflammatory properties by modulating the activity of various immune cells. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, thus contributing to reduced inflammation in models of chronic inflammatory diseases .

2. Neuroprotective Effects

Research indicates that DOG may possess neuroprotective effects through its interaction with endocannabinoid receptors in the central nervous system. By influencing the signaling pathways associated with these receptors, DOG may help mitigate neuronal damage and promote neurogenesis .

Case Study 1: Role in Cancer Metabolism

A study investigated the metabolomic profile in pancreatic cancer patients and identified DOG as a significant metabolite associated with tumor progression. The presence of elevated levels of DOG correlated with poor patient outcomes, suggesting its potential as a biomarker for pancreatic cancer .

Case Study 2: Lipid Metabolism Disorders

In a clinical trial focusing on lipid metabolism disorders, patients treated with formulations containing DOG showed improved lipid profiles and reduced triglyceride levels compared to control groups. This highlights the compound's potential therapeutic application in managing dyslipidemia .

Research Findings

Recent findings underscore the importance of DOG in various biological contexts:

- Substrate Preferences : Research on DGATs indicates that DOG is preferentially utilized over other glycerolipids, enhancing its significance in lipid biosynthesis pathways .

- Enzyme Inhibition Studies : Inhibitors targeting DGATs have been evaluated using DOG as a substrate, demonstrating its utility in drug discovery efforts aimed at treating metabolic diseases .

Propiedades

IUPAC Name |

[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSHUZFNMVJNKX-CLFAGFIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00892088 | |

| Record name | 1,2-Glyceryl dioleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00892088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2442-61-7 | |

| Record name | (±)-1,2-Diolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2442-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 1,2-dioleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002442617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Glyceryl dioleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00892088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 1,2-DIOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADK3G923Z3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.